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Compound of Interest

Compound Name:
4-[(Quinoxalin-2-yl)oxy]butan-1-

amine

CAS No.: 143340-93-6

Cat. No.: B12563183

Get Quote

Executive Summary
The quinoxaline scaffold (benzopyrazine) is a "privileged structure" in medicinal chemistry,

serving as the core for agents targeting VEGFR-2, EGFR, and DNA intercalation

(Topoisomerase II). However, the clinical translation of these derivatives is frequently attrition-

prone due to a specific triad of ADMET (Absorption, Distribution, Metabolism, Excretion,

Toxicity) failures: poor aqueous solubility, hERG channel blockade (cardiotoxicity), and rapid

metabolic clearance via CYP450.

This guide provides an objective, data-driven comparison of three distinct classes of

quinoxaline derivatives. It synthesizes recent experimental data to highlight Structure-Activity

Relationships (SAR) governing pharmacokinetics and offers validated protocols for assessing

these parameters early in the design cycle.

Part 1: The Quinoxaline Scaffold & ADMET
Challenges
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To understand the comparative profiles, we categorize recent derivatives into three structural

classes based on common synthetic strategies:

Class A: 2,3-Disubstituted Quinoxalines (e.g., 3-methylquinoxaline derivatives targeting

VEGFR-2).

Class B: Fused Tricyclic Systems (e.g., 1,2,4-triazolo[4,3-a]quinoxalines or

Benzo[g]quinoxalines).

Class C: Quinoxaline-Hybrid Conjugates (e.g., Quinoxaline-sulfonamides or amide

conjugates).

The Core Workflow
The following diagram illustrates the critical decision gates for optimizing these scaffolds.
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Figure 1: Integrated ADMET workflow for quinoxaline optimization. Note the iterative loop from

Toxicity back to Synthesis, a common bottleneck for this scaffold.

Part 2: Comparative Data Analysis
The following analysis aggregates data from recent studies (see References) to compare the

physicochemical and safety profiles of the three classes.

Physicochemical & Absorption Profile (In Silico & In
Vitro)
Quinoxalines are inherently lipophilic. The challenge is balancing permeability (LogP) with

solubility.
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Feature
Class A: 2,3-

Disubstituted

Class B: Fused

Tricyclics

Class C: Hybrid

Conjugates

Representative

Structure
3-methylquinoxaline

Triazolo[4,3-

a]quinoxaline

Quinoxaline-

Sulfonamide

MW ( g/mol ) 250 - 350 300 - 450 450 - 600

CLogP (Lipophilicity) 2.5 - 3.5 (Optimal) 3.0 - 5.5 (High) 2.0 - 4.5 (Variable)

TPSA (Å²) 40 - 70 60 - 90 > 100

PAMPA Permeability (

)

High (

cm/s)
Moderate to High Low to Moderate

Bioavailability Score 0.55 (Good) 0.55 (Good) 0.11 - 0.55 (Variable)

Key Insight

Best oral

bioavailability

potential.[1] Complies

strictly with Lipinski's

Ro5.

Fused rings increase

lipophilicity, risking

poor solubility but

improving membrane

crossing.

High MW and TPSA

often violate Veber’s

rules, requiring

formulation aids.

Toxicity & Metabolic Liability
This is the critical differentiator. Quinoxalines are nitrogen-rich, which often leads to specific

toxicity issues.
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Parameter Class A Class B Class C

hERG Inhibition

(Cardiotoxicity)

Moderate Risk.

Substituents at Pos-

6/7 modulate this.

High Risk. Fused

systems often mimic

the pharmacophore

for hERG channel

blockade.

Low Risk. Bulky

conjugates often

cannot access the

hERG pore.

CYP450 Inhibition
Potent CYP1A1

inhibitors.

Variable. Often inhibits

CYP3A4.

Mixed. Sulfonamide

moiety can inhibit

CYP2C9.

Hepatotoxicity

(HepG2)
Low to Moderate. Moderate.

Low (Targeted

delivery).

Selectivity Index (SI)
High (Cancer vs.

Normal cells).
Moderate. High.

Data Synthesis:

Class A is the safest starting point for oral drugs but requires optimization to avoid rapid

CYP1A1 metabolism.

Class B (Fused systems) offers higher potency (e.g., nanomolar IC50 against VEGFR-2) but

carries a significantly higher risk of hERG toxicity, necessitating early patch-clamp screening.

Class C is best for targeting specific tissues but often suffers from poor passive permeability.

Part 3: Structure-Activity Relationship (SAR)
Visualization
Understanding how specific substitutions affect the ADMET profile is crucial for lead

optimization.
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Figure 2: SAR Decision Tree. Note that electron-withdrawing groups at positions 6 and 7 (Class

A) tend to improve metabolic stability and reduce hERG liability compared to electron-donating

groups.

Part 4: Detailed Experimental Protocols
To validate the profiles described above, the following protocols are recommended. These are

"self-validating" systems, meaning they include internal controls to ensure data integrity.

Protocol 1: PAMPA (Parallel Artificial Membrane
Permeability Assay)
Used to determine passive diffusion (Class A & B comparison).

Reagents:

Dodecane (solvent).[2]

Lecithin (lipid source).[2][3][4]

PBS (pH 7.4).[4]
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Lucifer Yellow (Membrane integrity marker).[2][5][6]

Reference Compounds: Verapamil (High perm), Theophylline (Low perm).

Step-by-Step Workflow:

Membrane Preparation: Dissolve 2% Lecithin in dodecane. Carefully pipette 5 µL onto the

filter of the donor plate (96-well MultiScreen-IP). Critical: Ensure no bubbles form.

Donor Solution: Prepare 10 mM stock of quinoxaline derivatives in DMSO. Dilute to 500 µM

in PBS (pH 7.4). Final DMSO concentration must be < 5%.

Assembly: Add 300 µL PBS to the acceptor plate. Add 150 µL of Donor Solution to the donor

plate. Sandwich the plates.

Incubation: Incubate at 25°C for 16–18 hours in a humidity chamber (to prevent

evaporation).

Quantification: Separate plates. Analyze both Donor and Acceptor wells using UV-Vis

spectroscopy (200–500 nm) or LC-MS/MS.

Calculation: Calculate Effective Permeability (

) using the standard equation:

Where

= Donor Vol,

= Acceptor Vol,

= Filter Area,

= time.

Protocol 2: CYP450 Inhibition Assay (Fluorescence-
Based)
Used to assess metabolic liability (Class A vs. Class C).
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Principle: Quinoxalines often inhibit CYP1A1/3A4. This assay uses a fluorogenic substrate that

becomes fluorescent upon metabolism. Inhibition prevents this signal.

Workflow:

Enzyme Mix: Prepare recombinant human CYP3A4 (baculosomes) in Potassium Phosphate

buffer (100 mM, pH 7.4).

Substrate: Use BFC (7-benzyloxy-4-trifluoromethylcoumarin) at

concentration.

Test Compounds: Serially dilute quinoxaline derivatives (0.1 nM to 10 µM).

Reaction:

Mix Enzyme + Test Compound. Incubate 10 min at 37°C.

Add NADPH regenerating system (Cofactor) + Substrate to initiate.

Measurement: Read fluorescence (Ex 405 nm / Em 535 nm) kinetically for 30 mins.

Validation: Use Ketoconazole as a positive control (known CYP3A4 inhibitor). If

Ketoconazole

is not within 2-fold of historical data, discard run.

References
VEGFR-2 Inhibition & 3-Methylquinoxalines (Class A)

Study: Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-

methylquinoxaline derivatives.[7]

Source:

Key Finding: 3-methylquinoxaline derivatives showed high oral bioavailability and selective
cytotoxicity against HepG2 cells.
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hERG Toxicity in Quinoxalines

Study: hERG toxicity assessment: Useful guidelines for drug design.

Source:[8]

Key Finding: Establishes the correlation between lipophilicity/fused rings (Class B) and
hERG channel blockage.

SwissADME Profiling of Quinoxalines

Study: Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline
Deriv

Source:

Key Finding: Validation of in silico tools (SwissADME)

PAMPA Protocol Validation

Study: Parallel Artificial Membrane Permeability Assay (PAMPA) – Is it better than Caco-2?

Source:

Key Finding: Detailed methodology for lipid-oil-lipid tri-layer construction.

Metabolic Stability (CYP Interactions)

Study: Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships.[9]

Source:

Key Finding: Highlights the specific susceptibility of planar quinoxaline-like structures to
CYP1A1 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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